N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide
Description
This compound features a nicotinamide core substituted with a trifluoromethyl group at the 6-position. The ethyl linker connects two heterocyclic aromatic rings (furan-3-yl and thiophen-2-yl) and a hydroxyl group, creating a stereogenic center. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl group may facilitate hydrogen bonding in biological systems. This structural complexity positions it as a candidate for therapeutic applications, though its exact pharmacological profile remains under investigation .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S/c18-17(19,20)13-4-3-11(8-21-13)15(23)22-10-16(24,12-5-6-25-9-12)14-2-1-7-26-14/h1-9,24H,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXYRVZLQXQHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)(C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. The initial step often includes the formation of the furan-3-yl and thiophen-2-yl intermediates, which are then coupled with a nicotinamide derivative. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-3-carboxylic acid derivatives, while reduction of the nitro group can yield amine derivatives .
Scientific Research Applications
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan and thiophene rings contribute to its binding affinity, while the trifluoromethyl group enhances its stability and bioavailability .
Comparison with Similar Compounds
Key Structural and Functional Analogues
Structural and Functional Analysis
Heterocyclic Diversity: The target compound’s furan-thiophene combination distinguishes it from benzothiazole () or pyridine-based analogues (). The thiophene ring, common in CNS-active compounds, may synergize with the nicotinamide core for neurological applications.
Substituent Effects: The trifluoromethyl group is a shared feature with compounds in and , known to improve bioavailability and resistance to oxidative metabolism. However, the target’s hydroxyethyl linker is unique among the cited analogues, enabling H-bonding absent in methoxy () or cyano () derivatives.
Synthetic Considerations :
- Synthesis likely follows carboxamide coupling (e.g., acyl chloride + amine, as in ), but the stereochemical complexity of the hydroxyethyl linker may require chiral resolution or asymmetric catalysis.
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | EP3348550A1 () | Cyprofuram () |
|---|---|---|---|
| Molecular Weight | ~450 g/mol | ~370 g/mol | ~280 g/mol |
| LogP (Predicted) | 3.2 | 2.8 | 2.5 |
| Hydrogen Bond Donors | 2 (amide NH, -OH) | 1 (amide NH) | 1 (amide NH) |
Biological Activity
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound with potential biological activities owing to its unique structural features. The compound incorporates a furan ring, a thiophene moiety, and a trifluoromethyl group, which may enhance its reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 365.35 g/mol. The trifluoromethyl group is known to influence pharmacokinetic properties, potentially improving the compound's bioavailability and selectivity towards target enzymes.
Anticancer Properties
Research indicates that compounds with similar structural motifs have shown significant anticancer activity. For instance, derivatives of furan and thiophene rings have been evaluated for their ability to inhibit cancer cell proliferation. A study highlighted that certain furan-thiophene derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
Table 1: Anticancer Activity of Related Compounds
Antimicrobial Activity
The antimicrobial properties of compounds containing furan and thiophene rings have also been documented. These compounds often exhibit broad-spectrum activity against bacteria and fungi due to their ability to disrupt cellular processes through enzyme inhibition or membrane disruption.
Table 2: Antimicrobial Activity of Furan-Thiophene Derivatives
| Compound | Target Organism | Activity Type | Reference |
|---|---|---|---|
| Compound C | E. coli | Inhibition | |
| Compound D | S. aureus | Bactericidal |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes involved in metabolic pathways or signaling cascades, leading to altered cell proliferation or apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
